molecular formula C15H12O3 B12363281 4-hydroxyphenyl (2E)-3-phenylacrylate

4-hydroxyphenyl (2E)-3-phenylacrylate

Cat. No.: B12363281
M. Wt: 240.25 g/mol
InChI Key: MGWRBPOJCVBRQX-IZZDOVSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxyphenyl (2E)-3-phenylacrylate can be achieved through several methods. One common approach involves the esterification of trans-4-hydroxycinnamic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, trans-4-hydroxycinnamic acid is first activated with CDI, followed by the addition of phenol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction conditions can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxyphenyl (2E)-3-phenylacrylate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Saturated esters.

    Substitution: Ether or ester derivatives depending on the substituent used.

Scientific Research Applications

4-hydroxyphenyl (2E)-3-phenylacrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in inflammation and oxidative damage.

    Industry: The compound can be used in the formulation of cosmetic products and as an additive in food packaging materials to enhance antioxidant properties.

Mechanism of Action

The mechanism of action of 4-hydroxyphenyl (2E)-3-phenylacrylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition is achieved through hydrogen bonding and van der Waals interactions with the enzyme active sites.

Comparison with Similar Compounds

4-hydroxyphenyl (2E)-3-phenylacrylate can be compared with other similar compounds such as:

    Cinnamic Acid Derivatives: Compounds like trans-cinnamic acid and its esters share structural similarities but differ in their specific substituents and functional groups.

    Phenolic Acids: Compounds such as ferulic acid and p-coumaric acid have similar antioxidant properties but differ in their molecular structures and specific biological activities.

List of Similar Compounds

  • Trans-cinnamic acid
  • Ferulic acid
  • p-Coumaric acid
  • Eugenol
  • Isoeugenol

These compounds share common structural features with this compound but exhibit unique properties and applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(4-hydroxyphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H12O3/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+

InChI Key

MGWRBPOJCVBRQX-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)O

Origin of Product

United States

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